Cas no 476466-69-0 (N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide)

N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Benzeneacetamide, 4-fluoro-N-[5-[[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
- N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
- Oprea1_223490
- 476466-69-0
- SR-01000006856
- AKOS024580745
- SR-01000006856-1
- N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- F0529-0764
-
- Inchi: 1S/C18H21FN4O2S2/c19-14-7-5-13(6-8-14)11-15(24)20-17-21-22-18(27-17)26-12-16(25)23-9-3-1-2-4-10-23/h5-8H,1-4,9-12H2,(H,20,21,24)
- InChI Key: MJAIWPMKIQYVIX-UHFFFAOYSA-N
- SMILES: C1(CC(NC2=NN=C(SCC(N3CCCCCC3)=O)S2)=O)=CC=C(F)C=C1
Computed Properties
- Exact Mass: 408.10899643g/mol
- Monoisotopic Mass: 408.10899643g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 129Ų
- XLogP3: 3.1
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- pka: 8.49±0.50(Predicted)
N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0529-0764-30mg |
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
476466-69-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0529-0764-50mg |
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
476466-69-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0529-0764-5mg |
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
476466-69-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0529-0764-20μmol |
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
476466-69-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0529-0764-3mg |
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
476466-69-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0529-0764-5μmol |
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
476466-69-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0529-0764-20mg |
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
476466-69-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0529-0764-4mg |
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
476466-69-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0529-0764-40mg |
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
476466-69-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0529-0764-10mg |
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
476466-69-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide Related Literature
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide: A Comprehensive Overview
The compound with CAS No 476466-69-0, named N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a thiadiazole ring system, an azepane moiety, and a fluorophenyl group. These structural features contribute to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of thiadiazole-containing compounds in drug discovery. The thiadiazole ring is known for its ability to act as a bioisostere of other heterocyclic systems, offering enhanced stability and bioavailability. In this compound, the thiadiazole is further substituted with an azepane-derived group, which introduces additional complexity and functionality. The azepane moiety, a seven-membered nitrogen-containing ring, is often associated with improved pharmacokinetic properties and reduced toxicity in biological systems.
The presence of the fluorophenyl group in this molecule adds another layer of functionality. Fluorine substitution in aromatic systems is well-documented for its ability to enhance lipophilicity and improve drug-target binding affinity. This feature makes the compound particularly interesting for applications in antitumor, antiviral, and neuroprotective therapies. Recent research has demonstrated that such fluorinated aromatic compounds can exhibit potent inhibitory effects on key enzymes involved in disease progression.
From a synthetic standpoint, the construction of this compound involves a series of carefully designed reactions. The synthesis begins with the preparation of the thiadiazole core, which is then functionalized with the azepane-derived substituent. The introduction of the fluorophenyl group requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process.
In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits selective inhibition against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. These findings underscore the versatility of this molecule in addressing multiple therapeutic targets.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that the compound interacts effectively with critical residues in target proteins, providing insights into its mechanism of action. Furthermore, pharmacokinetic modeling has indicated favorable absorption and distribution profiles, making it a strong candidate for further development.
Despite its promising attributes, there are challenges associated with the development of this compound into a clinical drug. Issues such as scalability of synthesis and long-term toxicity need to be addressed through rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to overcome these hurdles and advance this compound toward clinical trials.
In conclusion, N-(5-{2-(azepan-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide represents a cutting-edge example of modern medicinal chemistry. Its unique structure, derived from advanced synthetic methodologies and guided by insights from computational modeling, positions it as a valuable asset in the pursuit of novel therapeutic agents.
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